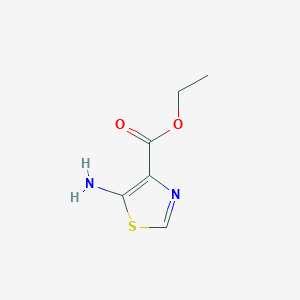

Ethyl 5-aminothiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDIMLOSMFZQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504588 | |

| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18903-18-9 | |

| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Ethyl 5-aminothiazole-4-carboxylate (CAS No. 18903-18-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminothiazole Scaffold

In the landscape of modern medicinal chemistry, the 2-aminothiazole framework stands out as a "privileged scaffold"—a molecular architecture that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent ability to engage in diverse biological interactions has rendered it a cornerstone in the design of novel therapeutics. Ethyl 5-aminothiazole-4-carboxylate, with the CAS number 18903-18-9, is a particularly valuable derivative of this class. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, makes it a versatile synthon for the elaboration of complex molecular entities targeting a wide array of diseases, from cancer to infectious agents.[3][4] This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, grounded in field-proven insights to empower researchers in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18903-18-9 | [5][6] |

| Molecular Formula | C₆H₈N₂O₂S | [5][6] |

| Molecular Weight | 172.20 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Purity | ≥97% | [5] |

| InChI Key | AZDIMLOSMFZQLP-UHFFFAOYSA-N | [5] |

Spectroscopic Data:

-

¹H-NMR (300 MHz, CDCl₃): δ 7.89 (s, 1H), 6.04 (bs, 2H), 4.42 (q, 2H, J=7Hz), 1.43 (t, 3H, J=7Hz).[7]

-

¹³C-NMR: Expected signals would include those for the thiazole ring carbons, the ester carbonyl, the ethyl group carbons, and the carbon bearing the amino group.

-

Infrared (IR): Characteristic peaks would be expected for N-H stretching of the amine, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be anticipated at m/z = 172.

Synthesis of this compound: A Mechanistic Perspective

The construction of the 5-aminothiazole-4-carboxylate core can be achieved through several synthetic strategies. One notable method involves the thionation and subsequent cyclization of an appropriate acyclic precursor. This approach highlights the strategic use of specialized reagents to drive the desired transformation.

Protocol 1: Synthesis via Thionation with Lawesson's Reagent

This protocol outlines a common and effective method for the synthesis of the title compound.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: Suspend ethyl 2-acylamino-2-thiocarbamoylacetate in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Addition of Lawesson's Reagent: To the suspension, add one equivalent of Lawesson's reagent at room temperature.[7]

-

Heating: Heat the resulting yellow suspension to 70°C and stir overnight.[7] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Upon completion, cool the reaction mixture to 0°C.

-

Separate the toluene layer from the colloidal material that forms at the bottom of the flask.

-

Wash the toluene layer with aqueous 1N hydrochloric acid.[7]

-

Dissolve the colloidal material in methanol and concentrate it under reduced pressure.

-

Combine the aqueous portions and basify with 2N aqueous sodium hydroxide.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., heptane-ethyl acetate, 1:1) to afford pure this compound as a brown solid.[7]

Expertise in Action: The Rationale Behind the Reagents

-

Lawesson's Reagent: This organosulfur compound is a superior thionating agent compared to phosphorus pentasulfide (P₄S₁₀).[5][8] Its higher solubility in organic solvents and milder reaction conditions make it the reagent of choice for converting carbonyl groups into thiocarbonyls.[8][9] Mechanistically, Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide, which is the active thionating species.[5] The driving force for the reaction is the formation of a highly stable P=O bond in the by-products.[5]

-

Toluene: The choice of toluene as a solvent is dictated by its ability to dissolve the starting materials and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

-

Aqueous Acid/Base Work-up: The work-up procedure is designed to separate the product from unreacted starting materials and by-products. The initial acidic wash removes basic impurities, while the subsequent basification of the aqueous layer allows for the extraction of the amine-containing product into an organic solvent.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups. The amino group is a potent nucleophile, while the ester can undergo hydrolysis and amidation. This allows for selective modifications to build molecular complexity.

Key Transformation: Amide Bond Formation in the Synthesis of a Dasatinib Precursor

A prime example of the utility of this compound is its role in the synthesis of the anti-cancer drug Dasatinib.[1][10] The core of this process involves the formation of an amide bond between the thiazole scaffold and a substituted aniline.

Reaction Scheme:

Caption: Diverse applications of this compound.

Conclusion

This compound is a high-value building block in the arsenal of the medicinal chemist. Its strategic combination of functional groups on a biologically relevant scaffold provides a robust platform for the synthesis of diverse and complex molecules. A deep understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics. The protocols and mechanistic insights provided herein are intended to serve as a foundation for further innovation and discovery in the field of drug development.

References

-

Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. (2021-11-17). Available at: [Link]

-

The Role of Lawesson's Reagent in the Total Synthesis of Macrocyclic Natural Products. ResearchGate. Available at: [Link]

-

Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. (2021-11-27). Available at: [Link]

-

THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. PHARMACIA. Available at: [Link]

-

Computational Elucidation of Novel Synthetic Scheme for Dasatinib. Science Publishing Group. (2025-02-26). Available at: [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. (2014-03-20). Available at: [Link]

-

Synthesis of Novel Thiazolo[5,4-d]pyrimidines. ResearchGate. (2025-08-06). Available at: [Link]

-

Synthesis route 2 of dasatinib. ResearchGate. Available at: [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

-

Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Eureka | Patsnap. Available at: [Link]

-

A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. (2017-06-09). Available at: [Link]

-

Ethyl 2-BOC-aminothiazole-5-carboxylate: A Versatile Building Block in the Synthesis of Bioactive Molecules. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Proposed mechanism for the formation of thiazole derivatives. ResearchGate. Available at: [Link]

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747. PubChem. Available at: [Link]

-

synthesis process of dasatinib and intermediate thereof. Justia Patents. (2013-01-31). Available at: [Link]

-

CAS No.18903-18-9,5-Aminothiazole-4-carboxylic acid ethyl ester Suppliers. LookChem. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021-03-07). Available at: [Link]

-

5-Aminothiazole-4-carboxylic acid ethyl ester; 5-Amino-4-thiazolcarbonsaeure-ethylester. Molbase. Available at: [Link]

-

Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216. PubChem. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. (2021-03-07). Available at: [Link]

-

5-Aminothiazole-4-carboxylic acid ethyl ester. R&D Chemicals. Available at: [Link]

-

Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC - PubMed Central. Available at: [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. (2025-08-06). Available at: [Link]

-

Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Available at: [Link]

-

This compound. Georganics. Available at: [Link]

-

This compound. AbacipharmTech. Available at: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MJFAS. (2021-04-25). Available at: [Link]

-

Synthesis and antimicrobial activity of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters. PubMed. Available at: [Link]

-

Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. (2022-05-17). Available at: [Link]

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

-

General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. Available at: [Link]

Sources

- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to Ethyl 5-aminothiazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminothiazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural framework, featuring a reactive aminothiazole core, serves as a versatile scaffold for the synthesis of a multitude of biologically active compounds. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis methodologies, and its critical role in the development of targeted therapeutics, including the renowned kinase inhibitor, Dasatinib. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

The unambiguous identification and characterization of a starting material are foundational to any successful synthetic campaign. This compound is systematically named ethyl 5-amino-1,3-thiazole-4-carboxylate .

| Identifier | Value | Source |

| IUPAC Name | ethyl 5-amino-1,3-thiazole-4-carboxylate | N/A |

| CAS Number | 18903-18-9 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O₂S | [1][4] |

| Molecular Weight | 172.20 g/mol | [1] |

| Appearance | Solid, often a pale yellow powder | [5] |

| Boiling Point | 300.67 °C at 760 mmHg | [6] |

| Density | 1.337 g/cm³ | [6] |

| InChI Key | AZDIMLOSMFZQLP-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=C(SC=N1)N | [1] |

This constellation of properties provides the necessary data for reaction planning, solvent selection, and purification strategies. The presence of both an amino group and an ethyl ester functionality offers two distinct points for chemical modification, rendering it a highly valuable intermediate in combinatorial chemistry and library synthesis.[7]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted 2-aminothiazoles is a well-established field, with the Hantzsch thiazole synthesis and variations of the Gewald reaction being prominent methods.[8][9][10] A common and efficient laboratory-scale synthesis involves the cyclization of an α-halo carbonyl compound with a thiourea derivative. Below is a detailed protocol adapted from established literature, providing a reliable method for obtaining high-purity this compound.[11][12]

Conceptual Workflow of Synthesis

The synthesis can be conceptualized as a two-stage process, often performed as a one-pot reaction to improve efficiency and yield.[11] The first stage involves the α-bromination of a β-ketoester, followed by cyclization with thiourea.

Caption: One-pot synthesis workflow for Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Detailed Experimental Protocol

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Thiourea (1.0 eq)

-

Ethanol

-

Water

-

Ammonia solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

-

Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C. The rationale for slow addition at low temperature is to control the exothermicity of the bromination reaction and minimize the formation of side products.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Cyclization: To the reaction mixture, add thiourea. Heat the mixture to reflux (approximately 80°C) for 2-4 hours. The elevated temperature provides the activation energy required for the condensation and cyclization to form the thiazole ring.

-

Work-up and Isolation: After cooling to room temperature, a precipitate may form. If necessary, concentrate the solvent under reduced pressure. Add water to the residue and neutralize with a base, such as ammonia solution, to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity this compound.

The Central Role in Drug Discovery and Development

The 2-aminothiazole moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][13][14] This is due to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. This compound is a key precursor to a wide array of derivatives with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[13][15]

Case Study: Synthesis of Dasatinib

A prominent example showcasing the importance of this compound is its use in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[16][17][18] The synthesis of Dasatinib highlights the utility of the aminothiazole core in constructing complex, biologically active molecules.

The general synthetic strategy involves the modification of both the amino and the ester functionalities of the starting thiazole.

Caption: Simplified synthetic pathway to Dasatinib from this compound.

The synthesis of Dasatinib from this compound involves several key transformations:[16][19][20]

-

Amide Formation: The ethyl ester is converted to a carboxamide by reaction with 2-chloro-6-methylaniline. This step often requires activation of the carboxylic acid (after hydrolysis of the ester) or direct amidation.

-

Coupling with a Pyrimidine Moiety: The amino group of the thiazole is then coupled with a functionalized pyrimidine, a crucial step in building the core structure of the kinase inhibitor.

-

Final Assembly: The final step typically involves the introduction of the hydroxyethyl piperazine side chain, which is critical for the drug's solubility and binding affinity to the target kinase.

The 2-aminothiazole scaffold in Dasatinib plays a vital role in its binding to the ATP-binding pocket of the BCR-Abl kinase, inhibiting its activity and thereby halting the proliferation of cancer cells.[17]

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of biologically relevant molecules. Its straightforward synthesis, coupled with its versatile reactivity, has cemented its place as an indispensable tool for medicinal chemists. The successful development of drugs like Dasatinib underscores the power of this humble building block. As the quest for novel therapeutics continues, the strategic application of this compound and its derivatives will undoubtedly lead to the discovery of the next generation of life-saving medicines.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library.

- Recent Developments and Biological Activities of 2-Aminothiazole. (n.d.). Scribd.

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. Retrieved from [Link]

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das

-

Gewald reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Short and efficient synthesis of 5-aminothiazole-4-carboxamide. (2014).

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- 5-Aminothiazole-4-carboxylic acid ethyl ester. (n.d.). R&D Chemicals.

- Preparation of 5-Aminothiazole-4-carboxylic Acid Deriv

- The Gewald reaction in dye chemistry. (2018).

- Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journals.

-

Thiazole formation through a modified Gewald reaction. (2015). PubMed Central. Retrieved from [Link]

- Ethyl 5-aminothiazole-4-carboxyl

-

Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

- Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. (2015). Taylor & Francis Online.

- Ethyl 2-amino-1,3-thiazole-4-carboxyl

-

Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (2014). PubMed Central. Retrieved from [Link]

- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.).

- Synthesis process of dasatinib and intermediate thereof. (n.d.).

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006). PubMed. Retrieved from [Link]

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.).

- 4-Thiazolecarboxylic acid, 5-amino-, ethyl ester. (n.d.). CymitQuimica.

- Ethyl 5-aminothiazole-4-carboxyl

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Thiazolecarboxylic acid, 5-amino-, ethyl ester [cymitquimica.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Amino-thiazol-4-carbonsaeure-aethylester; this compound; 5-Aminothiazole-4-carboxylic acid ethyl ester; 5-Amino-4-thiazolcarbonsaeure-ethylester; 5-Aminothiazol-4-carbonsaeureethylester | Chemrio [chemrio.com]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 10. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. scribd.com [scribd.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 20. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

Physical properties of Ethyl 5-aminothiazole-4-carboxylate

An In-depth Technical Guide to the Physical Properties of Ethyl 5-aminothiazole-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the limited availability of experimental data for this specific isomer, this document adopts a comparative and predictive approach. We will ground our analysis in the well-characterized properties of its structural isomer, Ethyl 2-aminothiazole-4-carboxylate, to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals.

Compound Identification and the Critical Role of Isomerism

This compound (CAS No: 18903-18-9) is a substituted thiazole with the molecular formula C₆H₈N₂O₂S and a molecular weight of approximately 172.21 g/mol .[1][2][3] Its structure is characterized by an ethyl ester at position 4 and an amino group at position 5 of the thiazole ring.

It is crucial to distinguish this compound from its more commonly documented isomer, Ethyl 2-aminothiazole-4-carboxylate (CAS No: 5398-36-7). The position of the amino group profoundly influences the molecule's electronic distribution, hydrogen bonding potential, and steric profile. These differences lead to distinct physical properties, including melting point, solubility, and spectral characteristics. Throughout this guide, we will leverage data from the 2-amino isomer as a benchmark to contextualize the expected properties of the 5-amino variant, highlighting the importance of precise isomeric identification in research and development. 2-aminothiazoles, in particular, serve as foundational scaffolds for a wide range of therapeutic agents, including antibacterial and antitumor drugs.[4][5]

Physical and Chemical Properties: A Comparative Summary

Direct experimental data for this compound is sparse in the literature. Therefore, the following table presents its known attributes alongside the experimentally determined properties of its 2-amino isomer for a clear comparative analysis. Predicted values are included where available to offer guidance for experimental design.

| Property | This compound | Ethyl 2-aminothiazole-4-carboxylate | Justification for Expected Differences |

| CAS Number | 18903-18-9 | 5398-36-7 | N/A |

| Molecular Formula | C₆H₈N₂O₂S[2][3] | C₆H₈N₂O₂S[1][6] | N/A |

| Molecular Weight | 172.21 g/mol [1][2] | 172.21 g/mol [1][6] | N/A |

| Appearance | Solid (Expected) | Pale yellow or off-white powder/solid[1][6] | The specific chromophore system in each isomer may lead to slight color variations. |

| Melting Point | Not experimentally reported | 177-182 °C | The 2-amino isomer's structure allows for strong intermolecular hydrogen bonding (amine-N to thiazole-N), likely resulting in a higher melting point than the 5-amino isomer, where such resonance-stabilized H-bonding is less favorable. |

| Boiling Point | Not experimentally reported | 308.0±15.0 °C (Predicted)[6] | Boiling points are influenced by intermolecular forces; differences are expected due to varied hydrogen bonding and dipole moments. |

| Solubility | Not experimentally reported | Slightly soluble in DMSO and Methanol[6] | Solubility will depend on the solvent's polarity and its ability to disrupt the crystal lattice. Differences in hydrogen bonding capability between isomers will be a key factor. |

| pKa | Not experimentally reported | 2.60±0.10 (Predicted)[6] | The basicity of the amino group is influenced by its position. The 2-amino group's basicity is reduced by delocalization into the ring, a different electronic effect than that experienced by the 5-amino group. |

| UV-Vis (λmax) | Not experimentally reported | 284 nm (in Methanol)[6] | The position of the amino auxochrome relative to the thiazole chromophore will alter the electronic transition energies, leading to a different λmax. |

Spectroscopic Characterization: A Predictive Framework

Infrared (IR) Spectroscopy

-

Expected for 5-Amino Isomer : Key stretches would include N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C=O stretching of the ethyl ester (approx. 1700-1720 cm⁻¹), and C=N/C=C stretching within the thiazole ring (approx. 1500-1650 cm⁻¹).

-

Reference (2-Amino Isomer) : Experimental IR spectra show characteristic peaks for the amine, ester, and thiazole core, confirming its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of each proton and carbon is unique, making NMR a powerful tool for distinguishing isomers.

-

¹H NMR (Predicted for 5-Amino Isomer) :

-

A singlet for the proton at the C2 position of the thiazole ring. This is a key distinguishing feature, as the 2-amino isomer has no proton at this position.

-

A broad singlet for the -NH₂ protons.

-

A quartet and a triplet for the ethyl ester (-OCH₂CH₃) group.

-

-

¹³C NMR (Predicted for 5-Amino Isomer) :

-

Distinct chemical shifts for the five unique carbon atoms of the thiazole ring. The chemical shift of C5 (bearing the amino group) and C2 would be significantly different from those in the 2-amino isomer.

-

-

Reference (2-Amino Isomer) : In a solvent like DMSO-d6, the 2-amino isomer typically shows a singlet for the C5-H proton, signals for the ethyl ester, and a broad signal for the amino protons.[7]

The workflow for characterizing a novel or sparsely documented thiazole derivative is systematic, ensuring that the final structure is validated by multiple orthogonal techniques.

Sources

- 1. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Thiazolecarboxylic acid, 5-amino-, ethyl ester [cymitquimica.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 7. rsc.org [rsc.org]

A Technical Guide to the Spectral Characteristics of Ethyl 5-aminothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of ethyl 5-aminothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The unique arrangement of the amino and carboxylate groups on the thiazole ring imparts specific electronic properties that are crucial for its reactivity and biological activity, making a thorough understanding of its spectral features essential for its application in drug discovery and organic synthesis.

Introduction: The Significance of this compound

This compound is a vital scaffold in the synthesis of a wide array of biologically active compounds. The thiazole nucleus is a common feature in many pharmaceuticals, and the 5-amino-4-carboxylate substitution pattern offers versatile handles for further chemical modifications. This allows for the exploration of diverse chemical spaces in the development of new therapeutic agents. A precise understanding of its spectral data is paramount for unambiguous structure elucidation, reaction monitoring, and quality control.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the numbering of the key atoms, is presented below. This numbering scheme will be used for the assignment of the NMR signals.

Caption: Molecular Structure of this compound.

This guide will now delve into the detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectral data of this compound.

¹H NMR Spectral Data: An Experimental Perspective

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The experimental ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 7.89 | Singlet | 1H | H2 (thiazole ring) | - |

| 6.04 | Broad Singlet | 2H | -NH₂ | - |

| 4.42 | Quartet | 2H | -O-CH₂-CH₃ | 7 |

| 1.43 | Triplet | 3H | -O-CH₂-CH₃ | 7 |

Expert Interpretation:

-

Thiazole Proton (H2): The singlet at 7.89 ppm is characteristic of the proton at the C2 position of the thiazole ring. Its downfield shift is attributed to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

-

Amino Protons (-NH₂): The broad singlet at 6.04 ppm corresponds to the two protons of the primary amine group. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Ethyl Ester Protons: The quartet at 4.42 ppm and the triplet at 1.43 ppm are characteristic of an ethyl group. The quartet arises from the methylene (-CH₂-) protons being split by the adjacent methyl (-CH₃) protons, and the triplet is due to the methyl protons being split by the methylene protons, both with a coupling constant of 7 Hz.

¹³C NMR Spectral Data: A Theoretical Analysis

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~165 | C=O (ester) | The carbonyl carbon of the ester group is expected in this downfield region. |

| ~155 | C5-NH₂ | The carbon attached to the electron-donating amino group is shifted downfield. |

| ~145 | C2 | The carbon between the nitrogen and sulfur atoms in the thiazole ring. |

| ~115 | C4-COOEt | The carbon attached to the electron-withdrawing carboxylate group is shifted upfield relative to C5. |

| ~60 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester. |

| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |

Causality Behind Predicted Shifts:

The predicted chemical shifts are based on the electronic effects of the substituents on the thiazole ring. The electron-donating amino group at C5 is expected to shield this carbon, but the resonance effect in the aromatic system causes a downfield shift. Conversely, the electron-withdrawing ethyl carboxylate group at C4 will deshield the attached carbon. The chemical shifts of the ethyl ester carbons are standard and predictable.

IR Spectral Data: A Functional Group Fingerprint

The infrared spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. Although an experimental IR spectrum for this compound is not available in the cited literature, the expected key absorptions can be predicted based on the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H (ethyl) |

| 1720-1700 | C=O stretch | Ester Carbonyl |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) |

| ~1600 & ~1475 | C=C & C=N stretch | Thiazole ring |

| 1250-1000 | C-O stretch | Ester |

Interpretation of Expected IR Absorptions:

The IR spectrum is expected to be dominated by a strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the ethyl ester. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3400-3200 cm⁻¹ region. The characteristic C=C and C=N stretching vibrations of the thiazole ring will be observed in the fingerprint region.

Experimental Protocol: Acquiring High-Quality Spectral Data

To ensure the acquisition of reliable and reproducible spectral data for this compound, the following step-by-step methodologies are recommended.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (a minimum of 300 MHz is recommended for good signal dispersion).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

Perform an automatic ATR correction if available in the software.

-

Label the significant peaks in the spectrum.

-

Caption: Workflow for NMR and IR Spectral Data Acquisition.

Conclusion

This technical guide has provided a detailed analysis of the available and predicted spectral data for this compound. The experimental ¹H NMR data serves as a reliable fingerprint for the identification of this compound. While experimental ¹³C NMR and IR data are currently lacking in the public domain, the theoretical interpretations provided herein offer a solid foundation for researchers working with this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in medicinal chemistry.

References

The Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties confer upon it the ability to interact with a wide array of biological targets, earning it the designation of a "privileged structure." This guide provides a comprehensive technical overview of the biological significance of the aminothiazole core. We will delve into its diverse pharmacological activities, explore the underlying mechanisms of action, and present case studies of its successful implementation in FDA-approved drugs. Furthermore, this document serves as a practical resource by providing detailed experimental protocols for the synthesis and biological evaluation of aminothiazole derivatives, alongside a critical analysis of their structure-activity relationships.

Introduction: The Aminothiazole Scaffold as a Privileged Structure

The utility of a chemical scaffold in drug discovery is dictated by its synthetic accessibility and its ability to present functional groups in a three-dimensional arrangement that facilitates interactions with diverse biological targets. The aminothiazole core excels in both these aspects.

1.1 Chemical Properties and Synthetic Accessibility

The 2-aminothiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This arrangement imparts a unique electronic character, with the endocyclic nitrogen acting as a hydrogen bond acceptor and the exocyclic amino group serving as a hydrogen bond donor. This bifunctional nature is a key determinant of its ability to bind to various enzymatic active sites.

From a synthetic standpoint, the aminothiazole scaffold is readily accessible, most notably through the Hantzsch thiazole synthesis , a robust and versatile condensation reaction between an α-haloketone and a thiourea derivative.[1][2][3] The simplicity and efficiency of this method allow for the facile generation of a diverse library of substituted aminothiazoles for screening and optimization.

The Hantzsch synthesis provides a direct and efficient route to the aminothiazole core, making it a cornerstone for the development of compound libraries for high-throughput screening. The causality behind its widespread use lies in its operational simplicity and the ready availability of diverse starting materials, allowing for systematic exploration of the chemical space around the scaffold.

1.2 The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, distinct biological targets. The 2-aminothiazole ring is a quintessential example of such a scaffold. Its derivatives have been shown to exhibit a remarkable range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] This promiscuity is not random; rather, it stems from the scaffold's ability to act as a versatile anchor, from which various substituents can be projected to interact with the specific residues of different target proteins.

Diverse Biological Activities of Aminothiazole Derivatives

The aminothiazole core is a constituent of numerous compounds with a broad spectrum of therapeutic applications. This section will highlight its significance in several key areas of drug discovery.

2.1 Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and the aminothiazole scaffold has proven to be a particularly fruitful starting point.[6][7] Derivatives have been developed as potent inhibitors of various targets crucial for cancer cell proliferation and survival.

A notable application is the inhibition of protein kinases, a class of enzymes often dysregulated in cancer. Aminothiazole-based compounds have been successfully developed as inhibitors of Aurora kinases, Cyclin-Dependent Kinases (CDKs), Src family kinases, and Phosphatidylinositol 3-kinases (PI3Ks).[3][8][9][10][11][12][13]

| Compound Class/Example | Target Kinase | IC50 Values | Cell Line(s) | Reference(s) |

| Diaminothiazole Analogues | CDK2 | 0.9 - 1.5 nM | - | [9] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A | 8.0 nM (Ki) | - | [14] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora B | 9.2 nM (Ki) | - | [14] |

| Imidazothiazole Derivatives | A375P (Melanoma) | 0.5 - 2.1 µM | A375P | [7] |

| Paeonol-Benzenesulfonamide Derivatives | AGS (Gastric) | 4.0 µM | AGS | [15][16] |

| Paeonol-Benzenesulfonamide Derivatives | HT-29 (Colorectal) | 4.4 µM | HT-29 | [15][16] |

| Benzothiazole-Urea Derivatives | PI3Kα | 13 nM | HCT116, MCF-7, etc. | [10] |

| Thiazole-Amino Acid Hybrids | A549, HeLa, MCF-7 | 2.07 - 8.51 µM | A549, HeLa, MCF-7 | [17] |

2.2 Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The aminothiazole scaffold has been explored for its potential in developing novel antibacterial and antifungal drugs.[5]

| Compound Class/Example | Organism(s) | MIC Values | Reference(s) |

| Piperazinyl Derivatives | Methicillin-resistant S. aureus | 4 µg/mL | [10] |

| Piperazinyl Derivatives | E. coli | 8 µg/mL | [10] |

| Thiazolyl-Thiourea Derivatives | S. aureus & S. epidermidis | 4 - 16 µg/mL | [4] |

| 41F5 Analogue | Histoplasma capsulatum | 0.4 - 0.8 µM (MIC50) | [12][18] |

| 41F5 Analogue | Cryptococcus neoformans | 1 µM | [16] |

| Thienyl-Substituted Thiazoles | A. fumigatus, S. aureus, E. coli | 6.25 - 12.5 µg/mL | [5] |

2.3 Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Aminothiazole derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenases (COX).[19][20]

| Compound Class/Example | Target | IC50 Values | Reference(s) |

| 2-Aminothiazole Derivatives | COX-1 | 1.00 - 6.34 µM | [21] |

| 2-Aminothiazole Derivatives | COX-2 | 0.09 - 0.71 µM | [21] |

2.4 Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's present significant therapeutic challenges. The aminothiazole scaffold has emerged in the development of neuroprotective agents.[22][23] Some derivatives have been shown to counteract tau-induced cell toxicity at nanomolar concentrations, suggesting their potential in treating tauopathies.[22] Additionally, certain thiazole sulfonamides have demonstrated neuroprotective effects in models of Parkinson's disease, potentially through the activation of SIRT1.[7]

Mechanisms of Action: Targeting Key Biological Pathways

The broad biological activity of the aminothiazole scaffold is a direct consequence of its ability to interact with and modulate a variety of critical signaling pathways.

3.1 Inhibition of Protein Kinases

As previously mentioned, kinase inhibition is a primary mechanism of action for many anticancer aminothiazole derivatives. The scaffold typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

Dasatinib is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[24][25] It functions as a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of CML, as well as the Src family of kinases.[24][25] The aminothiazole core of Dasatinib is crucial for its binding to the ATP pocket of these kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[9][26]

Alpelisib is another FDA-approved drug containing the aminothiazole scaffold. It is a specific inhibitor of the p110α isoform of PI3K, and is used to treat certain types of breast cancer with PIK3CA mutations.[27][28] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a common feature of many cancers.[14][29] Alpelisib's targeted inhibition of PI3Kα blocks this pathway, leading to reduced tumor growth.

Experimental Protocols for Synthesis and Biological Evaluation

The translation of a promising scaffold into a viable drug candidate requires robust and reproducible experimental methodologies. This section provides self-validating, step-by-step protocols for the synthesis and evaluation of aminothiazole derivatives.

4.1 General Synthesis: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative.[1]

-

Reagent Preparation: In a round-bottom flask, dissolve the α-haloketone (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Reaction Initiation: To the stirred solution, add the thiourea derivative (1.1-1.5 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water or a dilute sodium bicarbonate solution to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

4.2 In Vitro Anticancer Evaluation: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][30][31][32]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the aminothiazole compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

4.3 In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of aminothiazole compounds against a specific protein kinase.[19][33]

-

Reagent Preparation: Prepare a reaction buffer containing the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and the aminothiazole inhibitor at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]-ATP, or in a system that allows for the detection of ADP).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction (e.g., by adding a stop solution like phosphoric acid or an agent that depletes ATP).

-

Detection: Quantify the kinase activity. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. Alternatively, luminescence-based assays like ADP-Glo™ can be used, which measure the amount of ADP produced.

-

Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.

4.4 In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition

This protocol describes a method to evaluate the inhibitory effect of aminothiazole derivatives on COX-1 and COX-2 enzymes.[1][27][34][35]

-

Enzyme and Compound Preparation: Pre-incubate purified ovine COX-1 or human recombinant COX-2 with the test compound or a vehicle control in a suitable buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).

-

Quantification of Prostaglandin: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

4.5 In Vitro Neuroprotection Assay

This protocol uses the SH-SY5Y human neuroblastoma cell line to assess the neuroprotective effects of aminothiazole compounds against a neurotoxin.[17][36][37][38]

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the aminothiazole compound for 2-4 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) for oxidative stress or 6-hydroxydopamine (6-OHDA) as a model for Parkinson's disease.

-

Co-incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.

-

Assessment of Neuroprotection: Evaluate cell viability using the MTT assay as described in section 4.2. A higher cell viability in the presence of the aminothiazole compound compared to the neurotoxin-only control indicates a neuroprotective effect.

-

Further Mechanistic Studies (Optional): To elucidate the mechanism, further assays can be performed, such as measuring reactive oxygen species (ROS) levels or assessing apoptosis (e.g., using Annexin V/PI staining).

Conclusion and Future Perspectives

The 2-aminothiazole scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a multitude of biological targets, ensures its continued relevance in the quest for novel therapeutics. The success of drugs like Dasatinib and Alpelisib validates the potential of this privileged core. Future research will likely focus on the development of more selective and potent aminothiazole derivatives, leveraging computational tools for rational design and exploring novel biological targets. The versatility of the aminothiazole scaffold suggests that its full therapeutic potential is yet to be realized, promising a future of new and improved treatments for a wide range of human diseases.

References

-

Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. PubMed Central.[Link]

-

What is the mechanism of Dasatinib? Patsnap Synapse.[Link]

-

Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. MDPI.[Link]

-

MTT (Assay protocol - Protocols.io. Protocols.io.[Link]

-

QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors. PubMed.[Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.[Link]

-

Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.[Link]

-

Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. PubMed Central.[Link]

-

Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. PubMed Central.[Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap.[Link]

-

Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Bohrium.[Link]

-

Common methods for the synthesis of 2-aminothiazole. ResearchGate.[Link]

-

Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. ResearchGate.[Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.[Link]

-

Thiazole synthesis. Organic Chemistry Portal.[Link]

-

Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-Ray Crystallographic Analysis, and Biological A. SciSpace.[Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JOVE.[Link]

-

Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans. PubMed.[Link]

-

Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Publishing.[Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing.[Link]

-

Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. PubMed Central.[Link]

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed.[Link]

-

Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. PubMed Central.[Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central.[Link]

-

Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing.[Link]

-

Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Taylor & Francis Online.[Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. ResearchGate.[Link]

-

Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.[Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central.[Link]

-

Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. PubMed.[Link]

-

Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer. PubMed Central.[Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.[Link]

-

Machine Learning and Molecular Modeling for Drug Repurposing Targeting Potential PI3Kα Inhibitors in Post-CoViD-19 Pulmonary Fibrosis | ACS Omega. ACS Publications.[Link]

-

Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives. PubMed.[Link]

-

[The design and synthesis of 2-aminothiazole derivatives and their inhibitory activity on apoptosis]. PubMed.[Link]

-

Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. ResearchGate.[Link]

-

Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. PubMed Central.[Link]

-

2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. MDPI.[Link]

-

In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. DergiPark.[Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 18. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 31. MTT (Assay protocol [protocols.io]

- 32. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 35. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 38. dergipark.org.tr [dergipark.org.tr]

Introduction to thiazole derivatives in medicinal chemistry

An In-Depth Technical Guide to Thiazole Derivatives in Medicinal Chemistry

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile building block in the design of novel therapeutic agents.[2][3] Thiazole-containing compounds exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects.[4][5] This is evidenced by the numerous thiazole-based drugs that have reached the market, such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the antibiotic Sulfathiazole.[6][7][8] This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and diverse therapeutic applications of thiazole derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The value of the thiazole moiety in drug design is not accidental; it stems from a unique combination of physicochemical properties. The 1,3-arrangement of sulfur and nitrogen atoms within the five-membered ring creates a system with distinct electronic characteristics.[9]

-

Aromaticity and Electron Distribution: The thiazole ring is aromatic, a property conferred by the delocalization of pi (π) electrons across the ring.[2] This aromaticity provides stability to the molecule. The electronegative nitrogen atom acts as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors.[6] Conversely, the sulfur atom can act as an electron donor and influences the overall electron density of the ring.[10] This distribution of electrons creates reactive positions on the ring, allowing for various chemical modifications to fine-tune a compound's biological activity.[2][11]

-

Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems, such as benzene or pyridine rings. This strategy is employed to modulate a drug candidate's metabolic stability, solubility, and pharmacokinetic profile without losing its primary biological activity.

-

Scaffold for Diverse Interactions: The thiazole core can be readily substituted at multiple positions (C2, C4, C5), allowing for the precise spatial arrangement of functional groups. This enables the resulting derivatives to engage in a wide array of interactions with their biological targets, including hydrogen bonding, hydrophobic interactions, and pi-stacking.

Core Synthetic Strategies for Thiazole Derivatives

The construction of the thiazole ring is a well-established field in organic chemistry, with several named reactions providing reliable routes to a wide variety of derivatives. The choice of synthetic pathway is dictated by the desired substitution pattern on the final molecule.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is arguably the most fundamental and widely used method for preparing thiazoles.[12] It involves the condensation reaction between an α-haloketone (or α-haloaldehyde) and a thioamide-containing compound, such as thiourea or thioacetamide.[5]

Causality Behind the Method: This reaction is favored for its simplicity, use of readily available starting materials, and the ability to produce highly functionalized thiazoles, particularly 2-aminothiazoles when thiourea is used. The reaction proceeds via a nucleophilic attack, followed by cyclization and dehydration, a thermodynamically favorable sequence.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

-

Reagent Preparation: In a round-bottom flask, dissolve 10 mmol of α-bromoacetophenone (the α-haloketone) in 50 mL of ethanol.

-

Addition of Thioamide: Add 12 mmol of thiourea to the solution. The slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.

-

Reaction Condition: Reflux the mixture with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is the hydrobromide salt of the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure 2-amino-4-phenylthiazole.

A generalized workflow for the synthesis and subsequent biological screening of thiazole derivatives is outlined below.

Caption: General workflow for thiazole derivative synthesis and screening.

The Cook-Heilbron Thiazole Synthesis

This method is particularly valuable for the synthesis of 5-aminothiazoles.[13] It involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[10][14]

Causality Behind the Method: The Cook-Heilbron synthesis provides a regioselective route to 5-aminothiazoles, which can be difficult to access through other methods.[13] The reaction leverages the nucleophilicity of the amino group and the electrophilicity of the carbon in the dithio-compound, proceeding through a dithiocarbamate intermediate that subsequently cyclizes.[13]

Experimental Protocol: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative

-

Reagent Preparation: Dissolve 10 mmol of an α-aminonitrile (e.g., aminoacetonitrile) in a mixture of pyridine and water.

-

Addition of Carbon Disulfide: Slowly add 11 mmol of carbon disulfide to the solution at room temperature while stirring. The reaction is typically exothermic and may require cooling.

-

Reaction Condition: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice water. The precipitated product is collected by filtration.

-

Purification: The crude product is washed with dilute hydrochloric acid to remove residual pyridine, followed by water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.

Mechanism of Action & Key Therapeutic Targets

The broad pharmacological profile of thiazole derivatives arises from their ability to interact with a multitude of biological targets.[6] They can act as inhibitors of key enzymes, block receptors, or interfere with protein-protein interactions.[2]

A significant area of focus has been the development of thiazole-based kinase inhibitors for cancer therapy.[15] Kinases are enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival. Many cancers are driven by aberrant kinase activity. Thiazole derivatives, such as Dasatinib, are designed to fit into the ATP-binding pocket of specific kinases, preventing their function and halting the downstream signaling cascade that promotes cancer cell growth.[6][15]

Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.

Other important mechanisms include:

-

Antimicrobial Action: Thiazole derivatives can inhibit essential bacterial enzymes, such as DNA gyrase or components of metabolic pathways like folate synthesis (as seen with sulfathiazole).[7][16]

-

Anti-inflammatory Effects: Some derivatives act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[17][18]

-

Antidiabetic Activity: Thiazolidinedione-containing drugs like Pioglitazone function as agonists for the PPAR-γ receptor, a nuclear receptor that regulates glucose and lipid metabolism.[9][19]

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For thiazole derivatives, SAR explores how different substituents at the C2, C4, and C5 positions influence biological activity.

Causality in SAR: The goal is to understand the correlation between a molecule's 3D structure and its biological effect. For instance, adding a bulky hydrophobic group might enhance binding to a greasy pocket in an enzyme, while adding a polar group could improve water solubility or form a critical hydrogen bond with the target.

The following table summarizes general SAR principles observed for a hypothetical series of thiazole-based antimicrobial agents.

| Position on Thiazole Ring | Substituent Type | Observed Effect on Antimicrobial Activity | Rationale for Experimental Choice |

| C2 | Small, electron-donating group (e.g., -NH2) | Often essential for activity | The amino group can act as a key hydrogen bond donor, anchoring the molecule in the active site of the target enzyme. |

| C2 | Bulky aromatic ring | Decreased activity | Steric hindrance may prevent the molecule from fitting properly into the binding site. |

| C4 | Phenyl ring | Generally favorable | Provides a scaffold for further substitution and can engage in hydrophobic or pi-stacking interactions with the target. |

| C4-Phenyl (para-position) | Electron-withdrawing group (e.g., -NO2, -Cl) | Increased potency[20] | Modifies the electronic properties of the entire molecule, potentially enhancing binding affinity or improving cell penetration. |

| C5 | Halogen (e.g., -Br, -Cl) | Often increases activity | Can increase lipophilicity, aiding membrane transport, and may form specific halogen bonds with the target protein. |

| C5 | Small alkyl group (e.g., -CH3) | Variable, often neutral or slightly positive | Can provide a modest increase in hydrophobic interactions without causing significant steric clash. |

These relationships are not universal and must be empirically determined for each biological target.[12] However, they provide a rational framework for iterative drug design.[21]

Therapeutic Applications of Thiazole Derivatives

The versatility of the thiazole scaffold has led to its incorporation into drugs for a wide range of diseases.[4][22]

| Therapeutic Area | Clinically Approved Drug(s) | Mechanism of Action |